1-(3,4-Dichlorophenyl)piperazine hydrochloride

Lipophilicity CNS drug design Blood-brain barrier penetration

1-(3,4-Dichlorophenyl)piperazine hydrochloride (3,4-DCPP HCl) is a dichloro-substituted phenylpiperazine derivative. The compound functions as a serotonin (5-HT) releaser via the serotonin transporter (SERT) and exhibits β1-adrenergic receptor blocking activity, albeit with relatively weak affinity for both targets.

Molecular Formula C10H14Cl4N2
Molecular Weight 304.0 g/mol
CAS No. 76835-17-1
Cat. No. B3038143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-Dichlorophenyl)piperazine hydrochloride
CAS76835-17-1
Molecular FormulaC10H14Cl4N2
Molecular Weight304.0 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=CC(=C(C=C2)Cl)Cl.Cl.Cl
InChIInChI=1S/C10H12Cl2N2.2ClH/c11-9-2-1-8(7-10(9)12)14-5-3-13-4-6-14;;/h1-2,7,13H,3-6H2;2*1H
InChIKeyVADUZJRSQFZLPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3,4-Dichlorophenyl)piperazine Hydrochloride (CAS 76835-17-1): Procurement-Grade Pharmacological Profile


1-(3,4-Dichlorophenyl)piperazine hydrochloride (3,4-DCPP HCl) is a dichloro-substituted phenylpiperazine derivative [1]. The compound functions as a serotonin (5-HT) releaser via the serotonin transporter (SERT) and exhibits β1-adrenergic receptor blocking activity, albeit with relatively weak affinity for both targets [2]. It additionally acts as an agonist at 5-HT1A and 5-HT1B receptor subtypes . The hydrochloride salt form (CAS 76835-17-1; MW 267.59 g/mol) offers enhanced aqueous solubility and handling characteristics compared to the free base (CAS 57260-67-0; MW 231.12 g/mol) . 3,4-DCPP is recognized as a key synthetic intermediate and specified impurity in the manufacture of the atypical antipsychotic aripiprazole .

Why 1-(3,4-Dichlorophenyl)piperazine Hydrochloride Cannot Be Replaced by Generic Phenylpiperazine Analogs


Phenylpiperazine analogs with different aryl substitution patterns exhibit fundamentally distinct pharmacological fingerprints that preclude simple interchange [1]. The specific 3,4-dichloro substitution pattern on the phenyl ring confers a unique dual mechanism—serotonin transporter-mediated 5-HT release combined with β1-adrenergic receptor blockade—that is not replicated by the monochloro analog mCPP (primarily a direct 5-HT2C receptor agonist), the para-chloro analog pCPP (a non-selective serotonin receptor agonist/releasing agent), or the regioisomeric 2,3-DCPP (a dopamine D2/D3 partial agonist and aripiprazole metabolite) [2]. Furthermore, the hydrochloride salt form provides distinct physicochemical properties (melting point, hygroscopicity, aqueous solubility) that directly impact formulation, analytical method development, and experimental reproducibility. The quantitative evidence below substantiates these differentiation dimensions.

Quantitative Differentiation Evidence for 1-(3,4-Dichlorophenyl)piperazine Hydrochloride vs. Closest Analogs


Lipophilicity Differentiation: 3,4-DCPP Exhibits ~1.4-fold Higher LogP Than Monochloro Analogs, Impacting CNS Permeability Predictions

The 3,4-dichloro substitution pattern on the phenyl ring of DCPP produces a computed XLogP3 of 2.9 [1], compared to XLogP3 values of approximately 2.0 for the monochloro analogs mCPP (1-(3-chlorophenyl)piperazine) and pCPP (1-(4-chlorophenyl)piperazine) [2]. The estimated Log Kow (KowWin) for 3,4-DCPP is 2.83 . This approximately 0.9 log unit increase in lipophilicity, conferred by the second chlorine substituent, is predicted to enhance passive membrane permeability and blood-brain barrier penetration. The higher LogP also alters the compound's chromatographic retention behavior, which is exploited in reversed-phase HPLC methods for impurity profiling of aripiprazole [3].

Lipophilicity CNS drug design Blood-brain barrier penetration

Mechanistic Differentiation: 3,4-DCPP Acts as a Serotonin Transporter Substrate-Releasing Agent, Distinct from mCPP's Direct 5-HT2C Receptor Agonism

3,4-DCPP functions as a serotonin (5-HT) releaser that acts via the serotonin transporter (SERT) as a substrate-type releaser [1]. This mechanism fundamentally differs from that of mCPP (1-(3-chlorophenyl)piperazine), which is characterized primarily as a direct agonist at 5-HT2C receptors with a Ki of 7.9 nM at recombinant human 5-HT2C receptors [2]. While mCPP directly activates postsynaptic 5-HT2C receptors, 3,4-DCPP elevates synaptic serotonin concentrations through transporter-mediated release, indirectly enhancing serotonergic tone across multiple receptor subtypes [1]. The Santa Cruz Biotechnology product specification further indicates 3,4-DCPP targets 5-HT1A and 5-HT1B receptor subtypes as an agonist , suggesting a broader serotonergic profile than mCPP's predominant 5-HT2C activity. Additionally, 3,4-DCPP possesses β1-adrenergic receptor blocking activity that is absent in mCPP [1].

Serotonin release SERT 5-HT2C Mechanism of action

Salt Form Differentiation: Hydrochloride Salt Provides Superior Handling and Formulation Characteristics vs. Free Base

The hydrochloride salt of 3,4-DCPP (CAS 76835-17-1) exhibits a melting point of 217–220°C , compared to 62–66°C for the free base (CAS 57260-67-0) . This substantial elevation in melting point (Δ ≈ 155°C) reflects the increased crystal lattice energy of the salt form, which translates to improved solid-state stability and reduced hygroscopicity under ambient storage conditions. The hydrochloride salt also provides enhanced aqueous solubility relative to the free base, facilitating preparation of dosing solutions for in vitro and in vivo pharmacological studies. The benchtop handling advantages are directly relevant to procurement decisions: the salt form is a free-flowing crystalline solid at room temperature, whereas the free base is a low-melting solid (near-ambient melting point) that may undergo sintering or physical form changes during routine storage and shipping .

Salt selection Formulation Solubility Stability

Regulatory and Quality Control Differentiation: 3,4-DCPP HCl Serves as a Pharmacopeial Reference Standard for Aripiprazole Impurity Profiling

1-(3,4-Dichlorophenyl)piperazine hydrochloride is a recognized specified impurity in aripiprazole drug substance and is supplied as a characterized reference standard for analytical method development and quality control . This regulatory designation creates a procurement demand that does not exist for the monochloro analogs (mCPP, pCPP) or other phenylpiperazines. The compound is used for analytical method validation (AMV), quality control (QC) applications for Abbreviated New Drug Applications (ANDA), and commercial batch release testing of aripiprazole [1]. The synthesis of 3,4-DCPP from 3,4-dichloroaniline and bis(2-chloroethyl)amine hydrochloride, as disclosed in patent CN102807536A, achieves high yields suitable for industrial-scale production [2]. The availability of comprehensive characterization data in accordance with regulatory guidelines further distinguishes this compound from research-grade phenylpiperazines lacking such documentation [1].

Pharmaceutical impurity Reference standard Aripiprazole Quality control

Regioisomeric Differentiation: 3,4-DCPP vs. 2,3-DCPP Exhibit Divergent Primary Pharmacology Despite Identical Molecular Formula

3,4-DCPP and its regioisomer 2,3-DCPP (1-(2,3-dichlorophenyl)piperazine) share the identical molecular formula (C10H12Cl2N2) and molecular weight (231.12 g/mol) but differ fundamentally in their primary pharmacological targets. 2,3-DCPP is characterized as a dopamine D2 and D3 receptor partial agonist and is a known metabolite of aripiprazole [1]. In contrast, 3,4-DCPP functions primarily as a serotonin releaser via SERT and a β1-adrenergic receptor blocker [2]. This regioisomeric divergence means that the two compounds cannot be analytically substituted for one another in impurity profiling, as they represent different specified impurities of aripiprazole: 2,3-DCPP is 'Aripiprazole Impurity 4', while 3,4-DCPP is classified as 'Aripiprazole Impurity 9' or 'Aripiprazole 3,4-Dichlorophenyl Piperazine Impurity' . The distinct chromatographic retention behavior of these regioisomers is exploited in validated HPLC methods for aripiprazole purity testing [3].

Regioisomer Dopamine receptor Structure-activity relationship Aripiprazole

Optimal Procurement and Application Scenarios for 1-(3,4-Dichlorophenyl)piperazine Hydrochloride


Serotonergic Neuropharmacology Research Requiring a SERT Substrate-Type 5-HT Releaser with Beta-1 Adrenergic Activity

For neuroscience laboratories investigating the functional consequences of transporter-mediated serotonin release (as opposed to direct receptor agonism), 3,4-DCPP hydrochloride provides a mechanistically distinct pharmacological tool. Unlike mCPP, which acts primarily through direct 5-HT2C receptor activation (Ki = 7.9 nM) [1], 3,4-DCPP elevates extracellular 5-HT via SERT-mediated release while concurrently blocking β1-adrenergic receptors [2]. This dual mechanism is particularly relevant for studies examining the interplay between serotonergic and noradrenergic systems, or for experiments where 5-HT2C-mediated effects (such as hypophagia and hypolocomotion) must be distinguished from global serotonergic enhancement. The hydrochloride salt form ensures reliable dissolution for in vivo dosing or in vitro perfusion experiments .

Aripiprazole Impurity Profiling and Pharmaceutical Quality Control (QC) Reference Standard

3,4-DCPP hydrochloride is a specified impurity in aripiprazole drug substance and is used as a reference standard for analytical method development, method validation (AMV), and quality control (QC) release testing [3]. Pharmaceutical QC laboratories require this characterized impurity standard for HPLC system suitability testing, relative retention time (RRT) marker establishment, and quantitation of impurity levels in aripiprazole active pharmaceutical ingredient (API) and finished dosage forms [4]. The compound must be procured with full Certificate of Analysis (CoA) documentation including identity (NMR, IR, MS), purity (HPLC/GC), and stability data. Substitution with generic phenylpiperazines is not acceptable for regulatory filing purposes [3].

Structure-Activity Relationship (SAR) Studies on Phenylpiperazine Halogen Substitution Patterns

For medicinal chemistry programs exploring the impact of aryl halogen substitution on phenylpiperazine pharmacology, 3,4-DCPP serves as a critical comparator compound within a halogen-substitution matrix. Its computed XLogP3 of 2.9 [5] provides a reference point for evaluating the lipophilicity contribution of the second chlorine atom relative to monochloro analogs (XLogP3 ≈ 2.0) [6]. The distinct pharmacological profile—serotonergic releaser activity rather than the dopaminergic partial agonism of the 2,3-regioisomer [7]—makes it an essential tool for mapping the structure-activity landscape of dichlorophenylpiperazine regioisomers. Researchers can use 3,4-DCPP HCl to probe how the position of chlorine substituents on the phenyl ring determines target selectivity between SERT, dopamine receptors, and adrenergic receptors.

Trazodone Metabolite and Impurity Research

3,4-DCPP is chemically related to the trazodone metabolite class of 1-aryl-piperazines. The Caccia (2007) review establishes that N-dealkylation of arylpiperazine drugs by CYP3A4 generates 1-aryl-piperazine metabolites with distinct serotonin receptor-related effects [8]. While mCPP (the major active metabolite of trazodone) has been extensively studied, 3,4-DCPP represents the dichloro-substituted analog relevant to understanding structure-dependent differences in metabolite pharmacology. The compound is also listed as 'Trazodone Impurity 15' . Researchers investigating the metabolic fate of arylpiperazine-containing drugs or developing analytical methods for detecting phenylpiperazine metabolites in biological matrices can employ 3,4-DCPP HCl as a reference compound to distinguish dichlorophenyl- from monochlorophenyl-piperazine species.

Quote Request

Request a Quote for 1-(3,4-Dichlorophenyl)piperazine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.